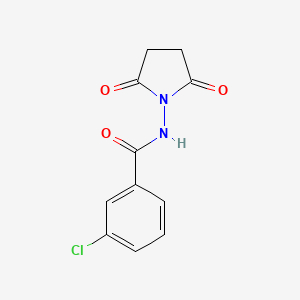![molecular formula C23H31ClN4O B5170758 3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea](/img/structure/B5170758.png)
3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea moiety linked to a piperazine ring, which is further substituted with chlorinated and methylated phenyl groups. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-chloro-2-methylphenyl isocyanate with 3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}carbamate
- 3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}thiourea
Uniqueness
The unique combination of chlorinated and methylated phenyl groups, along with the piperazine ring, distinguishes 3-(5-Chloro-2-methylphenyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-YL]propyl}urea from other similar compounds
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O/c1-17-5-6-19(3)22(15-17)28-13-11-27(12-14-28)10-4-9-25-23(29)26-21-16-20(24)8-7-18(21)2/h5-8,15-16H,4,9-14H2,1-3H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKGTWYRWCFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5170684.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl){2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(nitroso)amino]ethyl}nitrosoamine](/img/structure/B5170693.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-[(2-methylphenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B5170709.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![(3E)-5-(4-bromophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one](/img/structure/B5170733.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)

![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
methanone](/img/structure/B5170771.png)
